1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehydes, malononitrile, and phenyl hydrazine . The reaction typically occurs under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA), which provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot condensation reactions. For example, pyrazole-4-aldehydes can be condensed with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid to yield pyrazole-4-carbonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrazine derivatives to yield pyrazoline intermediates.
Substitution: Substitution reactions often involve the use of aryl halides and copper catalysts to form N-arylpyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper catalysts, and bases like KOtBu.
Major Products:
Oxidation: Various pyrazole derivatives.
Reduction: Pyrazoline intermediates.
Substitution: N-arylpyrazoles.
Scientific Research Applications
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and biological activities.
1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of isobutyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 |
InChI Key |
WTBYHTSCGPWRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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